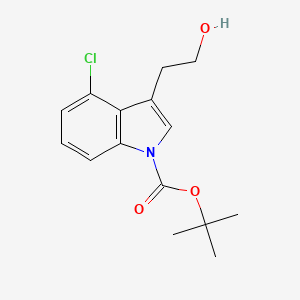

tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

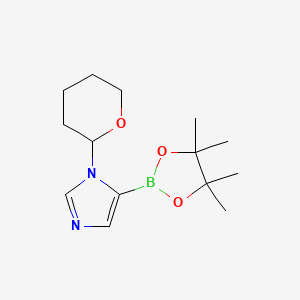

“tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate” is a complex organic compound. It likely contains an indole core, which is a common structure in many natural products and pharmaceuticals .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions involving carbamates and boronic esters .Aplicaciones Científicas De Investigación

Antimicrobial Agent Development

This compound has been studied for its potential as a building block in the synthesis of antimicrobial agents. The presence of the indole core can be crucial in the development of new drugs that target resistant strains of bacteria and fungi. The tert-butyl group may provide steric hindrance, potentially leading to selective activity against certain microbial species .

Anticancer Research

The indole moiety is a common feature in many natural and synthetic compounds with anticancer properties. Researchers have explored derivatives of tert-butyl indole carboxylates for their ability to inhibit the growth of cancer cells, such as human breast adenocarcinoma cell lines .

Palladium-Catalyzed Synthesis

In organic synthesis, tert-butyl indole carboxylates can be used in palladium-catalyzed reactions to create N-Boc-protected anilines. This is a key step in synthesizing complex molecules for pharmaceutical applications, where the tert-butyl group serves as a protective group that can be removed under mild conditions .

Synthesis of Tetrasubstituted Pyrroles

The compound is utilized in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These pyrroles can have various applications, including the development of new materials and bioactive molecules .

Suzuki-Miyaura Cross-Coupling

Tert-butyl indole carboxylates may be employed as substrates in Suzuki-Miyaura cross-coupling reactions. This type of reaction is widely used in the formation of carbon-carbon bonds, which is fundamental in the creation of complex organic compounds for various industrial and research purposes .

Molecular Docking Studies

The compound’s structure makes it suitable for molecular docking studies, which are computational methods used to predict the interaction between a molecule and a target protein. This is particularly useful in the rational design of drugs, where the compound can be a lead for further development .

Pharmacological Activity Studies

Researchers have investigated the pharmacological activities of tert-butyl indole carboxylate derivatives. These studies aim to understand the compound’s mode of action, its metabolic pathways, and its potential side effects, which are critical in drug discovery and development .

Lead Compound for Drug Design

Due to its promising biological activities, tert-butyl indole carboxylate can serve as a lead compound in drug design. Its structure can be modified to enhance its activity, selectivity, and pharmacokinetic properties, making it a valuable starting point for the creation of new therapeutic agents .

Propiedades

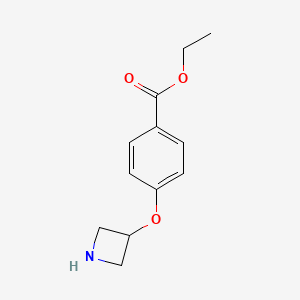

IUPAC Name |

tert-butyl 4-chloro-3-(2-hydroxyethyl)indole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO3/c1-15(2,3)20-14(19)17-9-10(7-8-18)13-11(16)5-4-6-12(13)17/h4-6,9,18H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQKARMSWGGZGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Cl)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646559 |

Source

|

| Record name | tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate | |

CAS RN |

898746-54-8 |

Source

|

| Record name | tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Bromophenoxy)methyl]piperidine](/img/structure/B1326351.png)